![molecular formula C14H19Cl5N2O3S B15080587 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15080587.png)
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-dichlorovinyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}cyclopropanecarboxamide is a complex organic compound known for its unique structural features and potential applications in various fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}cyclopropanecarboxamide involves several key steps:
-
Formation of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid: : This intermediate can be synthesized by reacting 3-formyl-2,2-dimethylcyclopropane-1-carboxylic acid with a dichloromethane derivative in the presence of a base at temperatures ranging from -50°C to +50°C .
-
Conversion to 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride: : This step involves the reaction of the carboxylic acid intermediate with phosgene in toluene at 80-90°C .
-
Formation of the final compound: : The final step involves the reaction of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride with 2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethanol in the presence of a suitable base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The dichlorovinyl and trichloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for designing new materials and catalysts.
Biology
In biological research, the compound’s potential interactions with biological molecules can be studied to understand its effects on cellular processes and pathways.
Medicine
Industry
In industry, the compound can be used in the production of agrochemicals, such as insecticides or herbicides, due to its structural similarity to known active compounds.
作用機序
The mechanism of action of 3-(2,2-dichlorovinyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cypermethrin: A pyrethroid insecticide with a similar cyclopropane structure.
Permethrin: Another pyrethroid insecticide with structural similarities.
Transfluthrin: A fast-acting insecticide with a similar dichlorovinyl group.
Uniqueness
What sets 3-(2,2-dichlorovinyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}cyclopropanecarboxamide apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. Its structural complexity allows for interactions with a wide range of molecular targets, making it a versatile compound in research and industry.
特性
分子式 |
C14H19Cl5N2O3S |
|---|---|
分子量 |
472.6 g/mol |
IUPAC名 |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-3-yl)amino]ethyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H19Cl5N2O3S/c1-13(2)8(5-9(15)16)10(13)11(22)21-12(14(17,18)19)20-7-3-4-25(23,24)6-7/h5,7-8,10,12,20H,3-4,6H2,1-2H3,(H,21,22) |
InChIキー |
PQQBTPDXIOBJKA-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1C(=O)NC(C(Cl)(Cl)Cl)NC2CCS(=O)(=O)C2)C=C(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


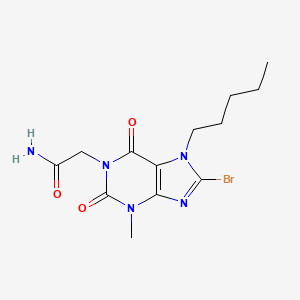
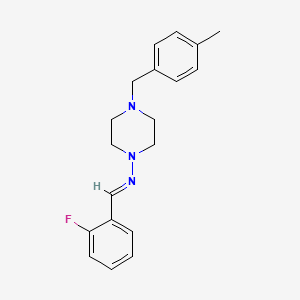
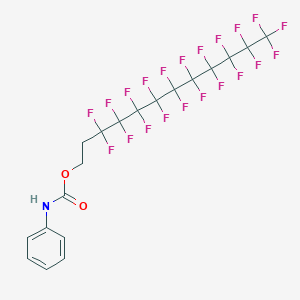
![3-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B15080518.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B15080527.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080541.png)
![8-[bis(2-hydroxyethyl)amino]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080556.png)
![2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-isopropyl-N-phenylacetamide](/img/structure/B15080561.png)

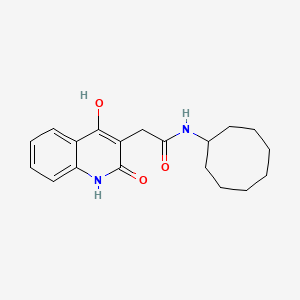
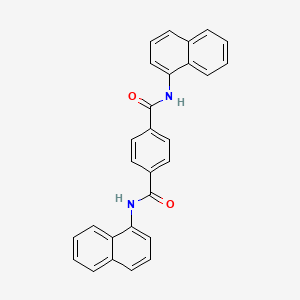
![Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B15080593.png)
![1-(4-chlorophenyl)-3-{(2E)-4-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}urea](/img/structure/B15080598.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15080605.png)
